An In-depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile organosilicon compound. As a specialized intermediate, its unique structural features—a terminal vinyl group, an internal alkyne, and a trimethylsilyl moiety—make it a valuable building block in organic synthesis. This document delves into its chemical and physical properties, outlines a general synthetic approach, explores its reactivity in key transformations, and provides essential safety information.
Core Molecular Properties
2-Methyl-4-trimethylsilyl-1-buten-3-yne, with the CAS number 18387-60-5, is a compound that merges the reactivity of a conjugated enyne system with the unique properties imparted by the trimethylsilyl (TMS) group.[1][2] The TMS group not only enhances the thermal stability of the molecule but also plays a crucial role in directing its reactivity and serving as a removable protecting group.[3]
Structural and Physical Characteristics
Table 1: Core Properties of 2-Methyl-4-trimethylsilyl-1-buten-3-yne and a Related Analogue
| Property | 2-Methyl-4-trimethylsilyl-1-buten-3-yne | 2-Methyl-4-trimethylsilyl-3-butyn-2-ol (Analogue) |
| CAS Number | 18387-60-5[1][2] | 5272-33-3[][5] |
| Molecular Formula | C₈H₁₄Si[1][6] | C₈H₁₆OSi[][5] |
| Molecular Weight | 138.28 g/mol [1] | 156.3 g/mol [][5] |
| IUPAC Name | trimethyl(3-methylbut-3-en-1-ynyl)silane[6] | 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol[] |
| SMILES | CC(=C)C#C(C)C[6] | CC(C)(C#C(C)C)O[] |
| Boiling Point | Data not available | 95°C (55 torr)[][5] |
| Melting Point | Data not available | 42-45°C[][5] |
| Density | Data not available | 0.882 g/cm³[][5] |
Note: The data for the analogue compound is provided for estimation purposes only and may not accurately reflect the properties of 2-Methyl-4-trimethylsilyl-1-buten-3-yne.
Spectroscopic Characterization
While specific, experimentally verified spectra for 2-Methyl-4-trimethylsilyl-1-buten-3-yne are not widely published, we can predict the expected signals based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm. The methyl group on the double bond would appear as a singlet around 1.8-2.0 ppm. The two vinylic protons should be visible as distinct singlets in the region of 5.0-5.5 ppm.
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¹³C NMR: The carbon NMR would display a signal for the TMS methyl groups near 0 ppm. The quaternary carbons of the double bond and the alkyne would be found in the regions of 120-140 ppm and 80-100 ppm, respectively. The methyl carbon on the double bond would likely appear around 20-25 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C stretching frequency for the internal alkyne around 2175 cm⁻¹. The C=C stretch of the vinyl group would be observed near 1620 cm⁻¹. A strong Si-C stretching vibration is expected around 1250 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 138. A prominent fragment would likely be the loss of a methyl group [M-15]⁺ at m/z = 123.
Synthesis and Handling
General Synthetic Approach
The synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne would typically involve the silylation of a suitable precursor. A plausible synthetic route is the reaction of the Grignard reagent of 2-methyl-1-buten-3-yne (isopropenylacetylene) with trimethylsilyl chloride.
Caption: General workflow for the synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne.
Experimental Protocol (Generalized):
-
Grignard Formation: To a solution of 2-methyl-1-buten-3-yne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of ethylmagnesium bromide in THF is added dropwise at 0°C.
-
Silylation: After stirring for a period to ensure the formation of the acetylide, trimethylsilyl chloride is added to the reaction mixture.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Safety and Handling
A comprehensive review of the Safety Data Sheet (SDS) is crucial before handling this compound.
-
Hazards: 2-Methyl-4-trimethylsilyl-1-buten-3-yne is a flammable liquid and vapor.
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear protective gloves, clothing, and eye/face protection.
-
Ensure adequate ventilation during handling.
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Methyl-4-trimethylsilyl-1-buten-3-yne stems from the distinct reactivity of its functional groups. It is primarily used as an intermediate in the synthesis of advanced silicon-containing compounds, novel polymers, and complex molecules in medicinal chemistry.[1]
The Role of the Trimethylsilyl Group
The TMS group serves two primary functions:
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Protecting Group: It protects the terminal alkyne from reacting under conditions where it would otherwise be labile. The TMS group can be selectively removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne for further transformations.[7]
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Directing Group and Reaction Partner: The steric and electronic effects of the TMS group can influence the regioselectivity of reactions at the adjacent alkyne.[3] Furthermore, under specific conditions, the C-Si bond itself can participate in cross-coupling reactions.[8]
Cross-Coupling Reactions
The alkyne and vinyl functionalities of 2-Methyl-4-trimethylsilyl-1-buten-3-yne make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures.
Caption: Reactivity profile of 2-Methyl-4-trimethylsilyl-1-buten-3-yne.
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Sonogashira Coupling: While the internal alkyne is silylated, the vinyl group can potentially participate in cross-coupling reactions. More commonly, the TMS group is first removed to generate the terminal alkyne, which can then readily undergo Sonogashira coupling with aryl or vinyl halides to form more complex conjugated enynes.
-
Stille Coupling: Similar to the Sonogashira reaction, the TMS-protected alkyne can be coupled with organostannanes in the presence of a palladium catalyst. The C-Si bond is generally stable under these conditions, allowing for selective reaction at other sites if present, or after deprotection.[8]
-
Heck Coupling: The vinyl group of the molecule can act as a coupling partner in Heck reactions with aryl or vinyl halides, leading to the formation of substituted dienes.
Cycloaddition Reactions
The conjugated enyne system can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings. The regioselectivity of such reactions can be influenced by the electronic and steric nature of the substituents.
Conclusion
2-Methyl-4-trimethylsilyl-1-buten-3-yne is a valuable and versatile building block in organic synthesis. Its unique combination of a vinyl group, a TMS-protected alkyne, and a methyl substituent provides multiple avenues for synthetic transformations. While detailed experimental data for this specific compound is sparse in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of trimethylsilyl-protected alkynes and conjugated enynes. This guide provides a foundational understanding of its properties and synthetic potential, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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